

# The Role of Hsd17B13 in Hepatic Lipid Metabolism: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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Executive Summary: Hydroxysteroid 17- $\beta$  dehydrogenase 13 (Hsd17B13), a liver-specific enzyme localized to lipid droplets, has emerged as a critical regulator in the landscape of hepatic lipid metabolism and the progression of chronic liver diseases. While its overexpression is associated with non-alcoholic fatty liver disease (NAFLD), human genetic studies have consistently shown that loss-of-function variants in the HSD17B13 gene confer significant protection against the progression from simple steatosis to more severe outcomes like non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma. Mechanistically, Hsd17B13 possesses retinol dehydrogenase activity and influences pro-inflammatory and pro-fibrotic signaling pathways. This protective effect has positioned Hsd17B13 as a promising therapeutic target, with several inhibitors, including RNAi-based agents and small molecules, currently under investigation for the treatment of NASH and other fibrotic liver conditions. This guide provides a comprehensive overview of the enzymatic function, metabolic role, and signaling pathways of Hsd17B13, supported by quantitative data and detailed experimental methodologies.

## Introduction to Hsd17B13

Hydroxysteroid 17- $\beta$  dehydrogenase 13 (Hsd17B13) is a member of the HSD17B superfamily, which comprises 15 enzymes involved in the metabolism of steroids, fatty acids, and bile acids. [1][2] Unlike other members of its family, Hsd17B13 is predominantly expressed in the liver. [1] [3] Within hepatocytes, Hsd17B13 is specifically an ER-resident protein that is targeted to the surface of lipid droplets (LDs), which are dynamic organelles central to lipid storage and metabolism. [4][5][6] Its expression is significantly upregulated in the livers of patients with

NAFLD.[2][5][7] The discovery that genetic polymorphisms resulting in a loss of Hsd17B13's enzymatic activity are linked to protection against NASH has generated significant interest in its function and therapeutic potential.[4][8]

## Enzymatic Function and Substrates

Hsd17B13's precise physiological substrates are still under investigation, but in vitro studies have established its function as a retinol dehydrogenase (RDH), catalyzing the conversion of retinol (Vitamin A) to retinaldehyde.[4][6] This enzymatic activity is dependent on several factors, including its proper targeting to lipid droplets and the presence of a cofactor binding site for NAD+. [3][6] The N-terminal region of the protein, specifically a conserved 7-amino acid sequence (AA22–28), is crucial for this lipid droplet localization; variants lacking this sequence fail to target LDs and exhibit lower protein stability and no enzymatic activity.[6] While retinol is a plausible in vivo substrate, the enzyme may also act on other steroids and bioactive lipids.[3][6]

## Role in Hepatic Lipid Metabolism

Hsd17B13 is intricately involved in regulating the storage and breakdown of lipids within hepatocytes. Its expression is transcriptionally upregulated by the Liver X receptor- $\alpha$  (LXR- $\alpha$ ) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of hepatic lipogenesis.[4][5][9]

The functional impact of Hsd17B13 on lipid accumulation has produced some conflicting results in preclinical models. Overexpression of Hsd17B13 in mouse liver and hepatoma cell lines leads to an increase in hepatic triglycerides.[10] Mechanistically, Hsd17B13 has been proposed to influence lipid handling through two main avenues:

- Inhibition of Lipolysis: It may physically interact with adipose triglyceride lipase (ATGL) on the lipid droplet surface, preventing its activation and thereby suppressing the breakdown of triglycerides.[9][11]
- Promotion of Lipogenesis: It has been linked to the enhanced activation of SREBP-1c, which would in turn increase the synthesis of fatty acids.[9]

However, studies using whole-body Hsd17b13 knockout mice have yielded inconsistent results. Some studies report that knockout mice develop hepatic steatosis due to increased fatty acid

synthesis and impaired mitochondrial  $\beta$ -oxidation[12], while others found that Hsd17b13 deficiency does not protect mice from diet-induced steatosis, inflammation, or fibrosis, failing to replicate the protective phenotype seen in humans with loss-of-function variants.[13][14] These species-specific differences are critical considerations for the development of Hsd17B13-targeted therapies.[13]

## Genetic Variants and Protection Against Liver Disease

The most compelling evidence for the role of Hsd17B13 in liver disease comes from human genetics. Several loss-of-function variants have been identified that are strongly associated with a reduced risk of disease progression.

- The rs72613567 Splice Variant: This is the most well-characterized variant, a T>TA insertion that creates a splice donor site, leading to a truncated, unstable, and enzymatically inactive protein.[15][16]
- Other Protective Variants: Other variants, including rs6834314, rs9992651, and the P260S mutation, also result in a partial or complete loss of function and are associated with decreased severity of NAFLD.[4][5][10][17]

These variants do not prevent the initial development of hepatic steatosis but rather protect against the progression to more advanced, inflammatory, and fibrotic stages of liver disease. [18] The protective effect of the rs72613567 variant can even mitigate the risk of liver injury associated with the pro-fibrotic PNPLA3 I148M mutation.[4][15]

## Data Presentation

Variant (SNP ID)	Allele	Population	Disease/Outcome	Risk Reduction / Odds Ratio (OR)	Citation
rs72613567	TA (Homozygote)	European Descent	Alcoholic Liver Disease	53% reduced risk	<a href="#">[10]</a>
rs72613567	TA (Homozygote)	European Descent	NAFLD	30% reduced risk	<a href="#">[10]</a>
rs72613567	TA (Heterozygote)	European Descent	NASH Cirrhosis	26% reduced risk	<a href="#">[4]</a>
rs72613567	TA (Homozygote)	European Descent	NASH Cirrhosis	49% reduced risk	<a href="#">[4]</a>
rs72613567	TA (Heterozygote)	European Descent	Alcoholic Cirrhosis	42% reduced risk	<a href="#">[5]</a>
rs72613567	TA (Homozygote)	European Descent	Alcoholic Cirrhosis	73% reduced risk	<a href="#">[5]</a>
rs72613567	TA (Heterozygote)	European Descent	Hepatocellular Carcinoma	OR = 0.65	<a href="#">[5]</a>
rs72613567	TA (Homozygote)	European Descent	Hepatocellular Carcinoma	OR = 0.28	<a href="#">[5]</a>
rs9992651	A	Mixed	NAFLD	OR = 0.74	<a href="#">[4]</a> <a href="#">[8]</a>
rs13118664	G	Mixed	NAFLD	OR = 0.74	<a href="#">[4]</a> <a href="#">[8]</a>

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rs6834314	G	Multi-ethnic Asian	NASH	Lower odds	<a href="#">[17]</a>
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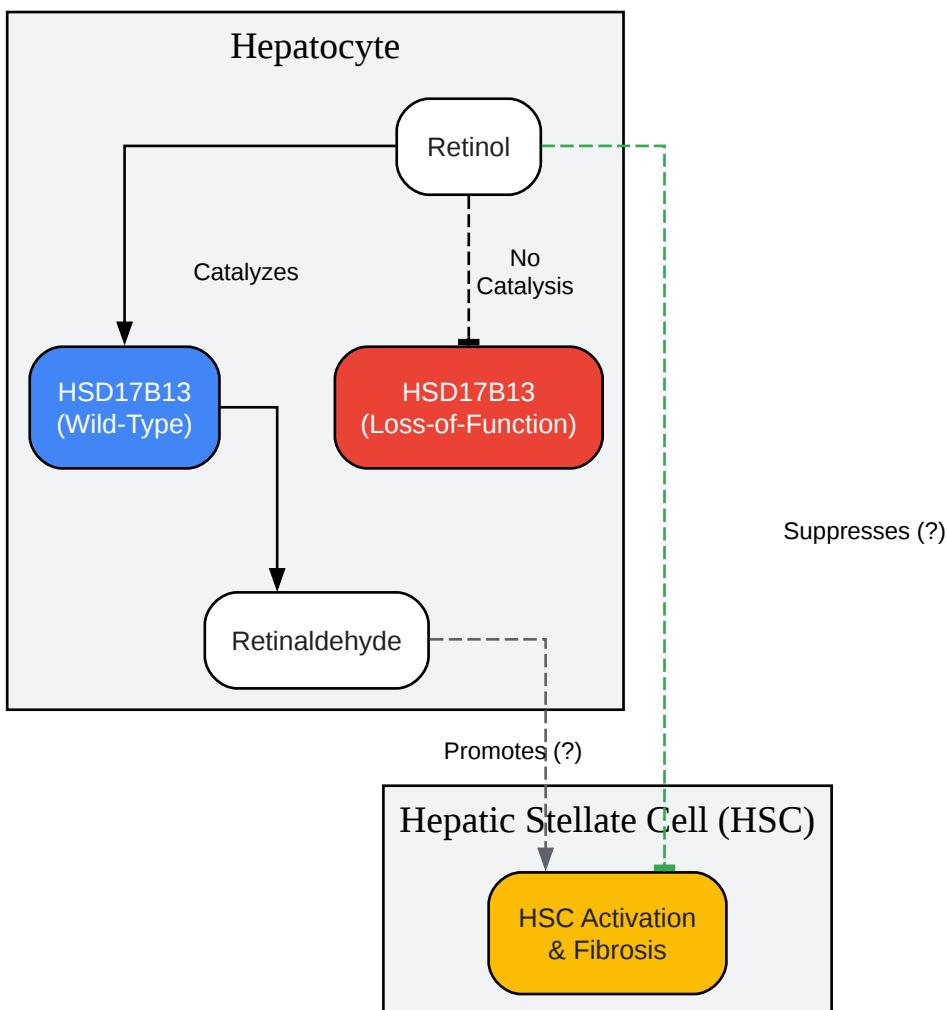
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## Molecular Signaling Pathways

Hsd17B13 influences multiple pathways that are central to inflammation and fibrosis in the liver.

### Retinoid Metabolism and Hepatic Stellate Cell Activation

As an RDH, wild-type Hsd17B13 converts retinol to retinaldehyde.[\[4\]](#) Retinoids are known to be stored in hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver. It is hypothesized that by depleting a local retinol pool, active Hsd17B13 in hepatocytes may indirectly promote HSC activation.[\[4\]](#) Conversely, loss-of-function variants would increase local retinol availability, which may have a protective effect.[\[4\]](#)

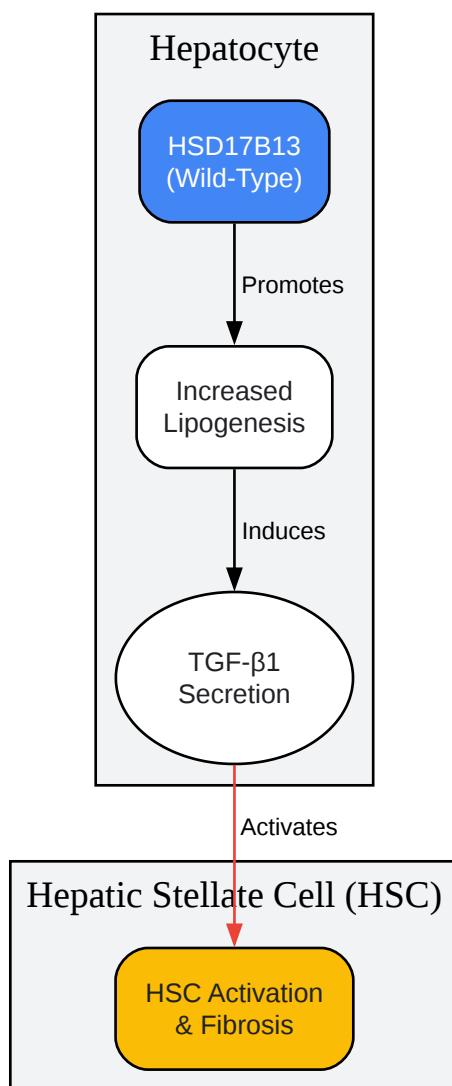


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Proposed role of Hsd17B13 in retinoid metabolism and HSC activation.

## Pro-Fibrotic Signaling via TGF- $\beta$ 1

Recent evidence suggests Hsd17B13 couples hepatocyte lipid metabolism directly to HSC activation. Hsd17B13-driven lipogenesis can elicit potent paracrine activation of HSCs through the upregulation and secretion of Transforming Growth Factor-beta 1 (TGF- $\beta$ 1), a key pro-fibrotic cytokine.<sup>[9]</sup>

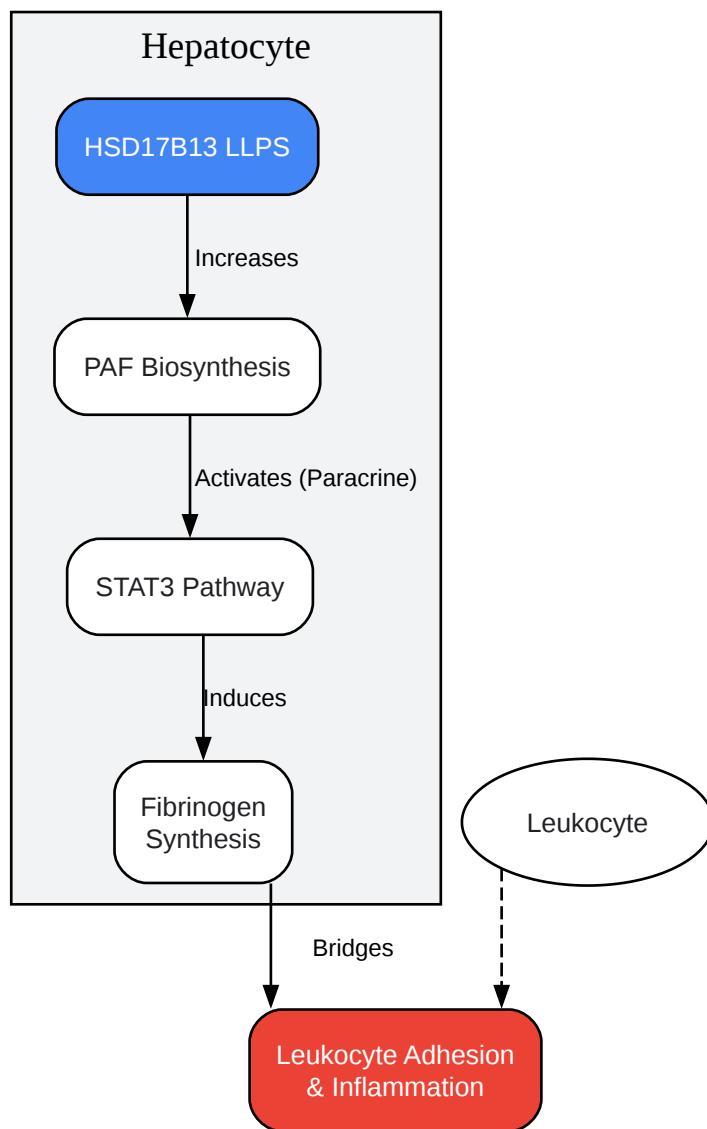


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Hsd17B13 promotes fibrogenic signaling via TGF- $\beta$ 1 secretion.

## Pro-Inflammatory Signaling via PAF/STAT3

Hsd17B13 can form a liquid-liquid phase separation (LLPS) around lipid droplets, which enhances its enzymatic function.[19] This process increases the biosynthesis of Platelet-Activating Factor (PAF), a potent pro-inflammatory lipid mediator. Secreted PAF then acts on neighboring cells to activate the STAT3 pathway, leading to increased fibrinogen synthesis and subsequent adhesion of leukocytes, a critical step in initiating hepatic inflammation.[19]

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Hsd17B13 promotes inflammation via the PAF-STAT3-Fibrinogen axis.

## HSD17B13 as a Therapeutic Target

The robust human genetic data indicating that lower Hsd17B13 activity is protective against liver disease progression makes it an attractive drug target.[20] The therapeutic hypothesis is that inhibiting Hsd17B13's enzymatic activity will mimic the protective effect of the loss-of-function genetic variants, thereby slowing or preventing the progression of NAFLD to NASH and fibrosis.[21] Several therapeutic modalities are in development:

- RNA interference (RNAi): These approaches aim to reduce the expression of the HSD17B13 gene. Alnylam Pharmaceuticals has advanced an RNAi therapeutic into clinical trials.[5]
- Small Molecule Inhibitors: Orally-delivered small molecules are being developed to directly inhibit the enzymatic activity of the Hsd17B13 protein. Companies like Inipharm and Enanta Pharmaceuticals have active programs, with some candidates entering Phase 1 clinical studies.[22][23][24]

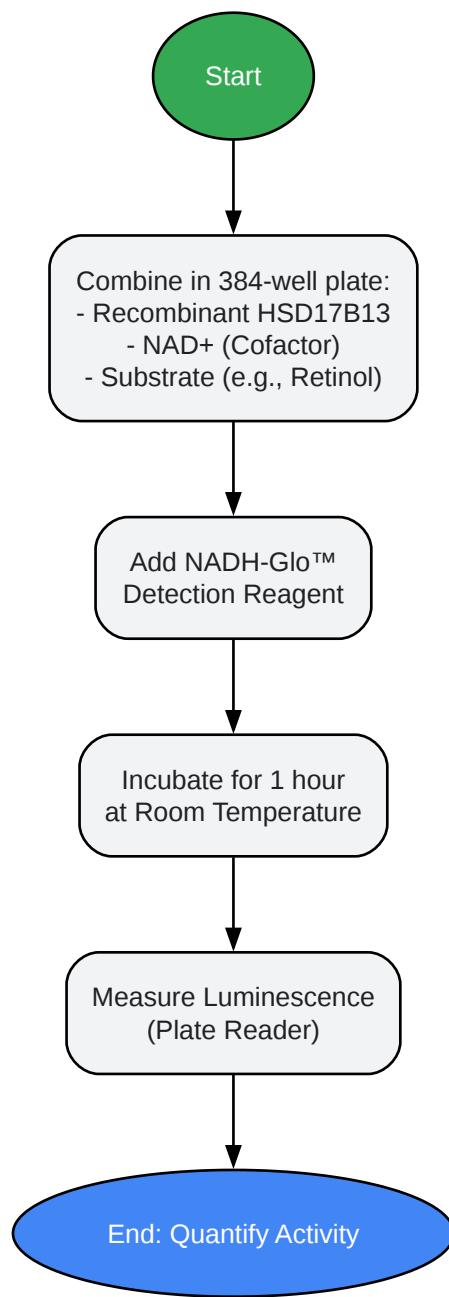
## Key Experimental Protocols

### In Vitro HSD17B13 Enzymatic Activity Assay

This protocol measures the RDH activity of recombinant Hsd17B13 by detecting the production of NADH.

#### Methodology:

- Reaction Setup: In a 384-well plate, combine 300 ng of recombinant human Hsd17B13 protein in 10  $\mu$ L of PBS containing 500  $\mu$ M NAD<sup>+</sup> and 15  $\mu$ M  $\beta$ -estradiol (as a representative substrate).[25]
- Detection: Add an equal volume of a luciferase-based NADH detection reagent (e.g., NADH-Glo<sup>TM</sup>).[25]
- Incubation: Incubate the plate at room temperature for 1 hour to allow for NADH production and the subsequent luciferase reaction.[25]
- Measurement: Read the resulting luminescence signal using a multi-mode plate reader. The light output is directly proportional to the amount of NADH produced and thus to the enzymatic activity.[25]



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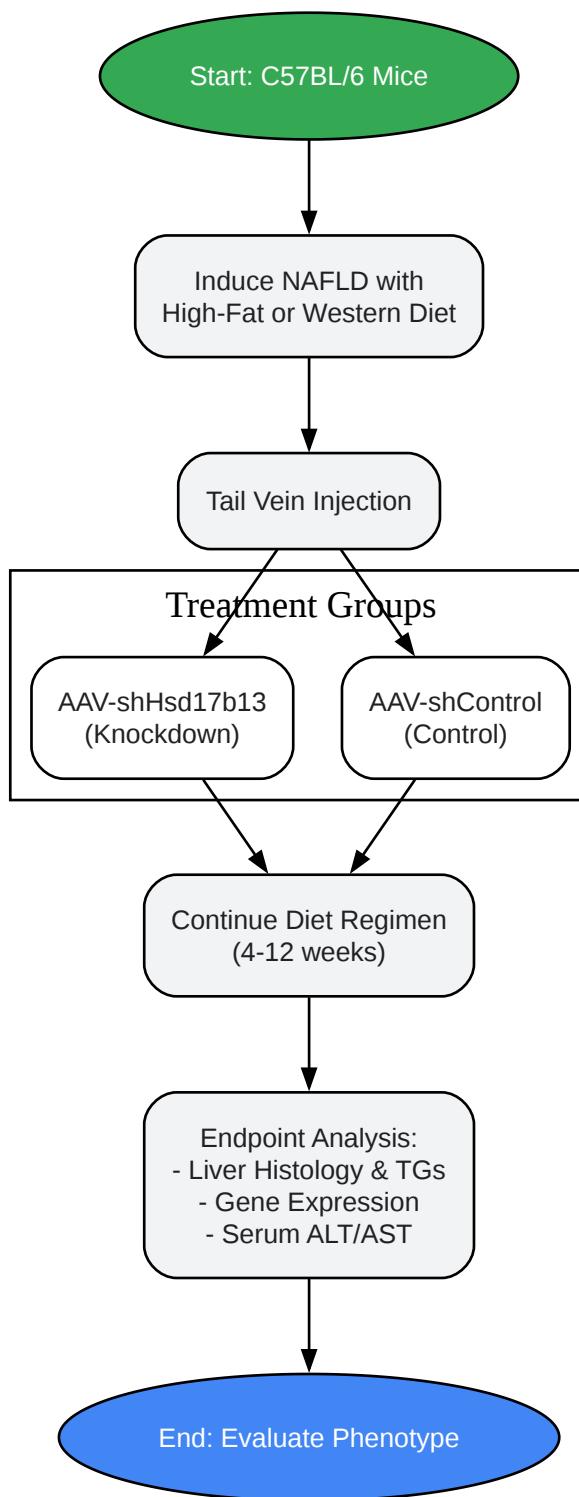
Workflow for an in vitro Hsd17B13 enzymatic activity assay.

## In Vivo Hsd17B13 Knockdown in a Murine Model of NAFLD

This protocol describes the use of RNAi to study the effects of reduced Hsd17B13 expression in a diet-induced mouse model of NAFLD.

**Methodology:**

- Model Induction: Feed C57BL/6 mice a high-fat diet (HFD) or a Western diet to induce obesity and hepatic steatosis over several weeks.[13][26]
- Therapeutic Intervention: Administer an adeno-associated virus (AAV) vector expressing a short-hairpin RNA (shRNA) targeting Hsd17b13 (AAV-shHsd17b13) via tail vein injection to achieve liver-specific knockdown. A control group receives an AAV expressing a non-targeting shRNA.[19][27]
- Follow-up: Continue the diet for a predefined period post-injection (e.g., 4-12 weeks).
- Endpoint Analysis: At the end of the study, harvest liver and blood samples. Analyze liver tissue for triglyceride content, histology (steatosis, inflammation, fibrosis scoring), and gene expression of inflammatory and fibrotic markers. Analyze serum for liver enzymes (ALT, AST).[13][14]



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Workflow for an in vivo murine knockdown study of Hsd17b13.

## Conclusion and Future Directions

Hsd17B13 stands as a pivotal, liver-enriched protein in the regulation of hepatic lipid metabolism. While its precise enzymatic substrates and the full extent of its biological functions are still being elucidated, the strong and consistent protective effect of its loss-of-function variants in humans provides a compelling rationale for its development as a therapeutic target for NASH and other chronic liver diseases. Key future research should focus on resolving the discrepancies between human genetics and murine models, fully characterizing its substrate specificity, and further delineating the downstream signaling pathways that mediate its protective effects against inflammation and fibrosis. The outcomes of ongoing clinical trials with Hsd17B13 inhibitors are eagerly awaited and hold the potential to introduce a new class of therapeutics for patients with advanced liver disease.

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- To cite this document: BenchChem. [The Role of Hsd17B13 in Hepatic Lipid Metabolism: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12381311#role-of-hsd17b13-in-hepatic-lipid-metabolism>

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